![molecular formula C8H5NO2S2 B2549593 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid CAS No. 868238-00-0](/img/structure/B2549593.png)
2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiophene and a thiazole ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .
Mechanism of Action
It’s also important to note that the compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would also greatly influence its bioavailability and efficacy .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with a nitrile and elemental sulfur under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene or thiazole rings .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid exhibits significant antimicrobial activity. Compounds containing thiazole rings are often noted for their efficacy against various pathogens. Studies have shown that derivatives of thiazole can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The mechanisms are believed to involve modulation of inflammatory pathways, although specific pathways are still under investigation.
Anticancer Activity
Compounds with thiazole structures have been highlighted for their anticancer properties. Preliminary studies suggest that this compound may interfere with cellular signaling pathways involved in cancer progression. This potential makes it an attractive subject for further research in cancer therapeutics .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Heterocyclization : This process involves the formation of the thiazole ring through the reaction of appropriate precursors.
- Functionalization : Subsequent steps often modify the compound to enhance its biological activity or alter its physical properties.
- Characterization : Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
Applications in Drug Development
Given its structural characteristics and biological activities, this compound serves as a valuable precursor in drug development:
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- Thiazole-4-carboxylic acid
- 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Comparison: 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both thiophene and thiazole rings, which confer distinct electronic and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in various fields .
Biological Activity
2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound recognized for its potential therapeutic properties. This compound features both thiophene and thiazole rings, which are significant in medicinal chemistry due to their unique electronic properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is influenced by its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted in the body. The compound's interactions with various biomolecules can lead to different biological outcomes, including antimicrobial and anti-inflammatory effects. It is hypothesized that the compound may exert its effects through enzyme inhibition or modulation of signaling pathways involved in inflammation and infection response .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives showed activity against Gram-negative bacteria such as Escherichia coli, with varying effectiveness against other strains .
Anti-inflammatory Effects
In vitro studies have shown that related thiazole derivatives possess anti-inflammatory properties. For instance, compounds derived from thiazoles have been tested for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Anticancer Properties
The anticancer potential of this compound has been explored through various assays. A series of related thiazole compounds demonstrated significant cytotoxic effects against several cancer cell lines, including prostate and melanoma cells. The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest .
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against E. coli and Pseudomonas aeruginosa. The results indicated that modifications at specific positions on the thiazole ring significantly affected activity levels .
- Cytotoxicity Assays : In a study involving human cancer cell lines (HePG-2, MCF-7, PC-3), several thiazole derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Data Tables
Compound | Activity Type | IC50 (µM) | Cell Line |
---|---|---|---|
This compound | Antimicrobial | 15.0 | E. coli |
Thiazole Derivative A | Anticancer | 0.4 | HePG-2 |
Thiazole Derivative B | Anticancer | 0.6 | MCF-7 |
Thiazole Derivative C | Anti-inflammatory | N/A | N/A |
Properties
IUPAC Name |
2-thiophen-3-yl-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSRMMAFRQYIHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=CS2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868238-00-0 | |
Record name | 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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